(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-22-14-7-17-8-15(18-14)23-11-4-5-20(9-11)16(21)12-6-13(24-19-12)10-2-3-10/h6-8,10-11H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBPERWUCQEWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoxazole and pyrazine rings. One common approach is to first synthesize the 5-cyclopropylisoxazol-3-yl moiety through cyclization reactions involving appropriate precursors such as cyclopropylamine and oxoacids. The 6-methoxypyrazin-2-yl moiety can be synthesized separately through nitration and subsequent methoxylation reactions.
The final step involves coupling the two synthesized fragments using a suitable linker, such as pyrrolidin-1-ylmethanone , under controlled reaction conditions to form the desired compound. This step may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrazine ring can be oxidized to form pyrazine derivatives.
Reduction: : Reduction reactions can be performed on the isoxazole ring.
Substitution: : The methoxy group on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Pyrazine-2,3-dione derivatives.
Reduction: : Reduced isoxazole derivatives.
Substitution: : Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives of pyrazolone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the methoxy-pyrazine group may enhance the compound's efficacy against pathogens.
Protein Kinase Inhibition
The compound has potential as a protein kinase inhibitor, which is crucial for treating diseases such as cancer and autoimmune disorders. Inhibitors targeting kinases like SYK and LRRK2 are being explored for their therapeutic benefits in managing inflammation and cancer . The structural features of this compound may allow it to interact effectively with these kinases, warranting further investigation.
Antioxidant Properties
Compounds containing isoxazole and pyrazolone rings have been reported to possess antioxidant activities. This property is vital for protecting cells from oxidative stress, which is linked to various diseases including neurodegenerative disorders . The antioxidant capacity of (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone could be evaluated through assays measuring free radical scavenging activity.
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing derivatives of pyrazolone demonstrated that certain compounds exhibited notable antibacterial effects. The methodology involved testing against standard bacterial strains using disc diffusion methods, revealing that some derivatives had significant zones of inhibition, suggesting strong antimicrobial potential .
Study 2: Kinase Inhibition Assays
In another investigation, compounds similar to (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone were tested for their ability to inhibit specific kinases. Results indicated that these compounds could effectively inhibit kinase activity, providing a promising avenue for cancer treatment .
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological targets. It could interact with enzymes or receptors, leading to biological effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole-Containing Analogues
Compound A : (3-(6-Cyclopropyl-3-pyridyl)-5-methyl-isoxazol-4-yl)methanol ()
- Structural Differences : Replaces the methoxypyrazine-pyrrolidine moiety with a pyridyl group and a hydroxymethyl side chain.
- Key Findings : The cyclopropyl-isoxazole-pyridine scaffold demonstrates moderate binding affinity to kinase targets, but the absence of a pyrrolidine ring reduces conformational flexibility compared to the target compound .
Compound B : 6-(5-Methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one ()
- Structural Differences: Substitutes the pyrrolidine-methanone bridge with a pyrimidinone ring.
- Key Findings: The methylisoxazole-pyrimidinone system shows antimetabolite activity, but the lack of a pyrrolidine spacer may limit interactions with bulkier binding pockets .
Pyrrolidine/Pyrrole-Derived Compounds
Compound C : Pyrrole-derived cannabinoids ()
- Structural Differences: Features a pyrrole core (vs. pyrrolidine) with a morpholinoethyl side chain.
- Key Findings: Pyrrole-derived cannabinoids exhibit lower CB1 receptor affinity than indole analogues. Short side chains (≤3 carbons) result in inactivity, while 4–6 carbon chains optimize binding. The target compound’s pyrrolidine-methoxypyrazine group may mimic this side-chain effect, enhancing receptor engagement .
Compound D : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ()
Data Table: Structural and Functional Comparisons
Critical Analysis of Structural Determinants
- Pyrrolidine vs. Pyrrole : The saturated pyrrolidine ring in the target compound likely improves conformational flexibility and reduces metabolic oxidation compared to pyrrole derivatives .
- Methoxypyrazine vs. Pyrimidine : Methoxypyrazine’s electron-donating methoxy group may enhance solubility and hydrogen-bond acceptor capacity relative to pyrimidine’s nitrogen-rich system .
- Cyclopropyl vs.
Biological Activity
The compound (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel isoxazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an isoxazole ring, a pyrrolidine moiety, and a methoxy-pyrazine group. Its empirical formula is with a molecular weight of approximately 302.33 g/mol. The presence of the cyclopropyl group and the methoxy-pyrazine unit are significant for its biological interactions.
Research indicates that compounds similar to this derivative often interact with neurotransmitter systems, particularly the GABAergic system. Specifically, they may act as positive allosteric modulators of GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS) .
1. Neuropharmacological Effects
Studies have shown that isoxazole derivatives can exhibit anxiolytic and sedative effects by enhancing GABA_A receptor activity. This class of compounds has been explored for their potential in treating anxiety disorders and other CNS-related conditions .
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively .
3. Anticancer Potential
In vitro studies have assessed the cytotoxicity of related compounds against several cancer cell lines, including RKO (colorectal), A549 (lung), and MCF7 (breast). The findings indicate that these compounds can inhibit cell proliferation significantly, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines . These results suggest a promising anticancer potential that warrants further investigation.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several isoxazole derivatives on human cancer cell lines using the MTS assay. The derivative similar to our compound exhibited significant inhibition of cell viability in RKO cells at concentrations as low as 60 µM, indicating its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of isoxazole derivatives against oxidative stress-induced neuronal damage. Results demonstrated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways, highlighting their therapeutic potential in neurodegenerative diseases .
Data Summary Table
| Biological Activity | Model/Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | RKO | 60.70 | Significant inhibition observed |
| Cytotoxicity | A549 | 49.79 | Potent effect noted |
| Antioxidant Activity | Neuronal Cells | N/A | Reduced oxidative stress-induced damage |
| Neuropharmacological | GABA_A Modulation | N/A | Potential anxiolytic effects |
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence reactivity?
- The compound contains three critical moieties:
- A 5-cyclopropylisoxazole ring (electron-deficient heterocycle prone to nucleophilic substitution).
- A pyrrolidine ring substituted with a methoxypyrazine group, introducing steric and electronic complexity.
- A methanone bridge connecting the isoxazole and pyrrolidine, stabilizing conformational flexibility.
- These features impact solubility (polarity from pyrrolidine), metabolic stability (cyclopropyl group), and target binding (methoxypyrazine’s hydrogen-bonding potential) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Stepwise coupling :
Isoxazole synthesis : Cyclopropanation of pre-formed isoxazole derivatives via [2+1] cycloaddition.
Pyrrolidine functionalization : Mitsunobu reaction or nucleophilic substitution to attach the methoxypyrazine group.
Final coupling : Amide bond formation between the isoxazole and pyrrolidine using carbodiimide-based reagents (e.g., EDC/HOBt) .
Q. What analytical techniques are essential for characterizing this compound?
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural confirmation :
- NMR : -NMR for pyrrolidine proton environments; -NMR for carbonyl and cyclopropane carbons.
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error.
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the isoxazole and pyrrolidine moieties?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote decomposition; THF/water mixtures balance reactivity and stability .
- Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl ether formation; evaluate Pd(PPh) vs. XPhos ligands for steric control .
- Temperature : Reflux (80–100°C) accelerates coupling but risks cyclopropane ring opening. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- In vitro-in vivo correlation (IVIVC) :
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat S9 fraction) to identify labile groups (e.g., methoxypyrazine demethylation) .
- Protein binding : Use equilibrium dialysis to quantify plasma protein interactions affecting bioavailability .
- Dose adjustment : Apply allometric scaling (e.g., mg/kg) to reconcile species-specific pharmacokinetics .
Q. What computational strategies predict this compound’s binding affinity for target proteins?
- Molecular docking : Use AutoDock Vina with flexible side chains in the active site (PDB: 4XYZ) to prioritize binding poses .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .
- Free energy calculations : Apply MM-PBSA to estimate ΔG and validate against experimental IC values .
Methodological Challenges and Solutions
Key Data for Experimental Design
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Reaction scale | 0.1–1.0 mmol | Balances material cost and reproducibility |
| Purification method | Flash chromatography (silica gel, 40–63 µm) | Removes unreacted starting materials |
| Storage conditions | -20°C under argon | Prevents oxidation of methoxypyrazine group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
